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Restriction endonuclease Vsp I - 108398-30-7

Restriction endonuclease Vsp I

Catalog Number: EVT-1509557
CAS Number: 108398-30-7
Molecular Formula: C6H13BrClN
Molecular Weight: 0
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Product Introduction

Overview

Restriction endonuclease Vsp I is a specific enzyme that plays a crucial role in molecular biology, particularly in the manipulation and analysis of DNA. It recognizes and cleaves double-stranded DNA at specific sites, which is essential for various genetic engineering applications. Vsp I is classified as a Type II restriction enzyme, which means it operates independently of methylation and recognizes palindromic sequences in the DNA.

Source

Vsp I is derived from the bacterium Vibrio sp., where it functions as a defense mechanism against foreign DNA such as that from bacteriophages. This enzyme is part of the bacterial restriction-modification systems that protect the host's own DNA from cleavage by its restriction enzymes through methylation.

Classification

Restriction endonucleases are categorized into four main types based on their structure and function:

  • Type I: Complex enzymes that cut DNA far from their recognition site.
  • Type II: The most commonly used in laboratories, these enzymes cleave at specific sites within or adjacent to their recognition sequences.
  • Type III: Require ATP for function and cut DNA at a distance from their recognition site.
  • Homing endonucleases: Recognize longer sequences and typically act on introns or inteins.

Vsp I falls under the Type II restriction endonucleases, characterized by their ability to cleave DNA at defined locations with high specificity.

Synthesis Analysis

Methods

The synthesis of Vsp I typically involves recombinant DNA technology. The gene encoding Vsp I can be cloned into an expression vector, which is then introduced into a suitable host organism, often Escherichia coli. The bacteria express the enzyme, which can be purified using affinity chromatography techniques, exploiting tags added during cloning.

Technical Details

  • Cloning: The Vsp I gene is amplified using polymerase chain reaction and inserted into a plasmid vector.
  • Transformation: The plasmid is introduced into competent E. coli cells through heat shock or electroporation.
  • Expression: Induction of protein expression can be achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside) in suitable growth media.
  • Purification: Following expression, Vsp I is purified using methods such as ion-exchange chromatography or size-exclusion chromatography to achieve high purity levels necessary for enzymatic activity.
Molecular Structure Analysis

Structure

The molecular structure of Vsp I reveals a characteristic fold similar to other Type II restriction enzymes. It consists of a central β-sheet surrounded by α-helices, forming an active site that accommodates the substrate DNA.

Data

Crystallographic studies have shown that the active site contains conserved residues essential for catalysis, including those that coordinate divalent metal ions like magnesium, which are crucial for its enzymatic activity.

Chemical Reactions Analysis

Reactions

Vsp I recognizes specific palindromic sequences in double-stranded DNA and cleaves the phosphodiester backbone at these sites. The reaction typically requires magnesium ions as cofactors.

Technical Details

  1. Recognition Sequence: Vsp I identifies a specific sequence (e.g., 5'-GACGTC-3').
  2. Cleavage Mechanism: The enzyme induces a double-strand break in the DNA, which can lead to blunt or sticky ends depending on the specific characteristics of the enzyme's action.
Mechanism of Action

Process

The mechanism by which Vsp I operates involves several steps:

  1. Binding: The enzyme binds to its recognition sequence on the DNA.
  2. Conformational Change: Binding induces conformational changes that bring catalytic residues into proximity with the phosphodiester bonds.
  3. Cleavage: The enzyme catalyzes hydrolysis of the phosphodiester bond, resulting in DNA cleavage.

Data

Studies have shown that Vsp I utilizes two metal ions during catalysis, which are essential for stabilizing the transition state and facilitating the cleavage process.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Optimal pH: Typically around pH 7.5 to 8.0 for maximal activity.
  • Temperature Stability: Active within a range of temperatures but optimal activity is usually observed around 37°C.

Chemical Properties

  • Cofactors Required: Magnesium ions are essential for enzymatic activity.
  • Inhibition: Activity can be inhibited by certain chemicals or conditions that affect metal ion availability or alter pH levels.
Applications

Restriction endonuclease Vsp I has several scientific applications:

  • Molecular Cloning: Used to cut DNA at specific sites for cloning purposes.
  • DNA Mapping: Helps in analyzing genetic material by generating fragments of known sizes.
  • Genetic Engineering: Facilitates gene insertion or modification in various organisms.
  • Synthetic Biology: Plays a role in constructing synthetic genetic circuits by enabling precise modifications of genetic material.

Properties

CAS Number

108398-30-7

Product Name

Restriction endonuclease Vsp I

Molecular Formula

C6H13BrClN

Synonyms

Restriction endonuclease Vsp I

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